(R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride
Description
(R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative characterized by a six-carbon backbone with amino and methylamino substituents at positions 6 and 2, respectively. The compound exists as the (R)-enantiomer, distinguishing it from the more commonly studied (S)-enantiomer (Nα-methyl-L-lysine monohydrochloride) . Its hydrochloride form enhances solubility and stability, making it suitable for biochemical and pharmaceutical applications.
Properties
Molecular Formula |
C7H17ClN2O2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
6-amino-2-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9-6(7(10)11)4-2-3-5-8;/h6,9H,2-5,8H2,1H3,(H,10,11);1H |
InChI Key |
LWUKQYOOMILVOV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCCCN)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Amino-2-(methylamino)hexanoic acid hydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-aminonitriles. This method includes the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid . Another common method involves the reductive amination of the corresponding keto acid using methylamine and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
On an industrial scale, the production of ®-6-Amino-2-(methylamino)hexanoic acid hydrochloride often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pH, are crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
®-6-Amino-2-(methylamino)hexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different synthetic applications .
Scientific Research Applications
®-6-Amino-2-(methylamino)hexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of ®-6-Amino-2-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include amino acid metabolism and neurotransmitter synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related amino acid derivatives, focusing on key differences in substituents, stereochemistry, and applications.
*Assumed based on (S)-enantiomer data due to structural similarity.
Key Comparative Insights
Stereochemical Differences :
- The (R)-enantiomer is distinct from the (S)-form (Nα-methyl-L-lysine·HCl) in spatial arrangement, which may lead to divergent biological activities. For example, the (S)-enantiomer is a substrate for lysine methyltransferases involved in epigenetic regulation , while the (R)-form’s role remains speculative.
Functional Group Modifications: Esterification: Methyl 6-aminohexanoate hydrochloride lacks the free carboxyl group, enhancing membrane permeability but reducing ionic interactions in aqueous environments.
Applications: Peptide Synthesis: Fmoc-L-lysine hydrochloride is widely used for introducing lysine residues with orthogonal protection, whereas the (R)-enantiomer may serve as a chiral modifier or inhibitor in specialized contexts. Enzyme Inhibition: The methylamino group in both (R)- and (S)-enantiomers could mimic natural methylated lysine residues, making them candidates for studying methyltransferase or demethylase activity .
Physicochemical and Pharmacokinetic Properties
Limited data exist for the (R)-enantiomer, but inferences can be drawn from analogues:
- Solubility: Hydrochloride salts generally exhibit high aqueous solubility (e.g., 6-aminohexanoic acid dissolves readily in water ).
- Stability: The methylamino group may reduce susceptibility to enzymatic degradation compared to primary amines.
- Chirality : The (R)-configuration could confer unique pharmacokinetic profiles, such as altered absorption or metabolism rates compared to the (S)-form.
Biological Activity
(R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride, commonly known as methyl-L-lysine hydrochloride, is a chiral amino acid derivative with notable implications in medicinal chemistry and biochemistry. This compound's unique structural features, including the presence of both amino and methylamino groups, allow it to participate in various biological activities and interactions. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
The compound has the following structural characteristics:
| Feature | Description |
|---|---|
| Chirality | Exists in R-form (chiral) |
| Functional Groups | Contains amino and methylamino groups |
| Solubility | Enhanced solubility due to hydrochloride form |
These features contribute to its reactivity and interactions within biological systems.
(R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride is involved in several biochemical pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis. Its biological activity can be attributed to its ability to modulate enzyme activity and receptor signaling pathways. Research indicates that it may act as either an inhibitor or activator of specific enzymes, thereby influencing various physiological processes.
Case Studies and Research Findings
- Amino Acid Metabolism : Studies have shown that this compound plays a role in the metabolism of amino acids, potentially affecting protein synthesis and degradation pathways. Its interaction with enzymes involved in these processes highlights its importance in metabolic regulation.
- Neurotransmitter Synthesis : The compound is also studied for its role in neurotransmitter synthesis, particularly in the context of neurological disorders. Its structural similarity to lysine suggests potential involvement in pathways related to neurotransmitter modulation.
- Enzyme Interaction Studies : Research indicates that (R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride can interact with specific molecular targets, influencing enzyme activities such as those involved in metabolic processes. For instance, it has been shown to affect the activity of certain kinases, which play critical roles in cell signaling pathways .
Comparative Analysis with Related Compounds
The biological activity of (R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride can be compared with other amino acid derivatives:
| Compound | Key Characteristics | Biological Activity |
|---|---|---|
| (R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride | Chiral, contains amino and methylamino groups | Modulates enzyme activity, affects neurotransmitter synthesis |
| Lysine | Basic amino acid | Essential for protein synthesis |
| Ornithine | Similar backbone | Involved in urea cycle |
| Arginine | Guanidino group | Precursor for nitric oxide |
This comparative analysis underscores the unique functional properties of (R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride.
Synthesis
The synthesis of (R)-6-Amino-2-(methylamino)hexanoic acid hydrochloride typically employs the Strecker synthesis method, which is well-established for preparing α-aminonitriles. This process involves:
- Reacting an aldehyde with ammonia and a cyanide source.
- Hydrolyzing the resulting nitrile to yield the corresponding amino acid.
On an industrial scale, optimized conditions such as controlled temperature and pH are critical for maximizing yield and purity.
Applications
The compound's diverse applications span several fields:
- Pharmaceuticals : Potential use as a drug candidate targeting metabolic disorders.
- Biochemistry : Investigation into its role as a biochemical probe for studying enzyme mechanisms.
- Agriculture : Exploration of its effects on plant growth as a biostimulant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
